3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
The compound 3-chloro-1-(2,4-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione features a pyrrole-2,5-dione (succinimide) core substituted with chlorine, two distinct dimethylphenyl groups, and an aromatic amine moiety. While direct evidence of its synthesis or use is absent in the provided materials, its structural features align with pesticidal compounds, particularly those with halogenated and alkyl-substituted aromatic systems (e.g., triazoles, benzamides) . Crystallographic characterization of such molecules often employs software like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-chloro-4-(2,3-dimethylanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-11-8-9-16(13(3)10-11)23-19(24)17(21)18(20(23)25)22-15-7-5-6-12(2)14(15)4/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZOPXSVOXBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360831 | |
| Record name | 3-Chloro-4-(2,3-dimethylanilino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-06-7 | |
| Record name | 3-Chloro-4-(2,3-dimethylanilino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials are usually aromatic amines and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the potential of this compound in developing new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s comparison focuses on pesticidal agents with aromatic substituents and heterocyclic cores, as detailed in the Pesticide Chemicals Glossary . Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The target’s pyrrole-2,5-dione core differs from triazoles (etaconazole, propiconazole) and triazolinones (sulfentrazone), which are more common in fungicides and herbicides. Diones may exhibit distinct reactivity, such as susceptibility to hydrolysis or nucleophilic attack, compared to triazoles’ stability in oxidative environments .
Aromatic Substituents: The dimethylphenyl groups in the target contrast with chlorinated (etaconazole) or fluorinated (diflufenican) aromatic rings.
Functional Groups :
- The chlorine atom and amine in the target may confer electrophilic reactivity, enabling interactions with biological targets (e.g., enzyme inhibition). This contrasts with sulfentrazone’s methanesulfonamide, which enhances soil mobility, or diflufenican’s pyridinecarboxamide, which stabilizes herbicidal activity .
Research Findings and Hypothetical Implications
While direct data on the target compound is unavailable, inferences can be drawn from structural analogs:
Bioactivity :
Triazole fungicides (etaconazole, propiconazole) inhibit cytochrome P450 enzymes, disrupting ergosterol synthesis. The target’s dione core might interact with similar targets but with altered binding kinetics due to its planar structure and substituents .- Environmental Behavior: Methyl groups may reduce photodegradation rates compared to chlorinated compounds, increasing environmental persistence.
Synthetic Feasibility : The compound’s synthesis likely involves Ullmann coupling for the aryl-amine bond and Friedel-Crafts alkylation for the dimethylphenyl groups, steps common in heterocyclic chemistry .
Biological Activity
The compound 3-Chloro-1-(2,4-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole and has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.76 g/mol. The structure features a chloro group and two dimethylphenyl moieties that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The synthetic routes often include chlorination and amination processes that introduce the necessary functional groups for biological activity.
Biological Activity
Research indicates that compounds related to pyrrole derivatives exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that similar pyrrole derivatives can inhibit the growth of cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated significant antiproliferative effects against colon cancer cell lines such as HCT-116 and SW-620 with GI50 values around M .
- Tyrosine Kinase Inhibition : Compounds in this class have been explored as potential inhibitors of tyrosine kinases, which are critical in cancer signaling pathways. They interact with ATP-binding domains of receptors like EGFR and VEGFR2, forming stable complexes that disrupt signaling essential for tumor growth .
Table 1: Summary of Biological Activities
The biological mechanisms through which this compound exerts its effects include:
- Interaction with Cell Membranes : Research indicates that these compounds can alter lipid bilayer properties, suggesting potential interactions with cellular membranes that may facilitate drug delivery or enhance bioactivity .
- Molecular Docking Studies : Computational studies using molecular docking have shown that these compounds can effectively bind to target proteins involved in cancer progression, indicating a promising avenue for drug design .
Case Studies
Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:
- Colon Cancer Treatment : A study demonstrated the efficacy of a related pyrrole derivative in reducing tumor size in chemically induced colon cancer models in rats .
- In Vivo Studies : Further investigations into the pharmacokinetics and dynamics of these compounds reveal their potential for systemic administration with favorable absorption profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
